N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride
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Overview
Description
N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride is a chemical compound with the molecular formula C9H12ClF3N2 and a molecular weight of 240.65 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group at the 6-position.
Introduction of the Ethanamine Group:
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes easily. It binds to target proteins or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the ethanamine and methyl groups.
N-Methyl-2-pyridylethanamine: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyridine-2-amine: Lacks the methyl group on the nitrogen atom.
Uniqueness
N-Methyl-2-(6-(Trifluoromethyl)Pyridin-2-Yl)Ethanamine Hydrochloride is unique due to the combination of the trifluoromethyl group and the methylated ethanamine group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2.ClH/c1-13-6-5-7-3-2-4-8(14-7)9(10,11)12;/h2-4,13H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPFKWBQIBLEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC(=CC=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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